Angustione
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Overview
Description
Angustione is a natural β-diketone compound that has garnered interest due to its unique chemical properties and potential applications in various fields. It is known for its distinctive structure, which includes a cyclohexane ring with two ketone groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Angustione can be synthesized through the regioselective alkylation of enaminodiketones under the action of strong bases . The reaction conditions typically include the use of strong bases such as sodium methanolate and diisopropylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of strong bases and controlled reaction conditions are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Angustione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form dehydrothis compound.
Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.
Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong bases (e.g., sodium methanolate, diisopropylamine), oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound include dehydrothis compound, calythrone, and flavaspidic acid
Scientific Research Applications
Chemistry: Angustione is used as a precursor in the synthesis of other complex organic compounds.
Biology: Research has explored the biological activities of this compound and its derivatives, including potential antimicrobial and anti-inflammatory properties.
Medicine: this compound and its derivatives are being investigated for their potential therapeutic effects in treating various diseases.
Industry: this compound is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of angustione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed to influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to angustione include dehydrothis compound, calythrone, and flavaspidic acid . These compounds share structural similarities with this compound but have different functional groups and properties.
Uniqueness of this compound
This compound is unique due to its specific β-diketone structure and the presence of a cyclohexane ring. This structure imparts distinct chemical properties that make this compound valuable in various applications. Its ability to undergo regioselective alkylation and form a variety of derivatives further highlights its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C11H16O3 |
---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-acetyl-4,4,6-trimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C11H16O3/c1-6-5-11(3,4)10(14)8(7(2)12)9(6)13/h6,8H,5H2,1-4H3 |
InChI Key |
NZMPUCGPIWVSMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)C(C1=O)C(=O)C)(C)C |
Origin of Product |
United States |
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